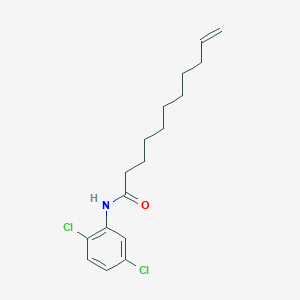

N-(2,5-dichlorophenyl)undec-10-enamide

説明

N-(2,5-dichlorophenyl)undec-10-enamide is a synthetic organic compound characterized by an undec-10-enamide backbone substituted with a 2,5-dichlorophenyl group. Its molecular formula is C₁₇H₂₂Cl₂NO, with a molecular weight of 324.27 g/mol. The compound features a terminal alkene (undec-10-enamide) and a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity.

Key structural features include:

- Dichlorophenyl group: The 2,5-dichloro substitution pattern on the benzene ring may enhance lipophilicity and influence binding interactions in biological systems.

- Undec-10-enamide chain: The long aliphatic chain with a terminal double bond could affect solubility and metabolic stability.

特性

分子式 |

C17H23Cl2NO |

|---|---|

分子量 |

328.3 g/mol |

IUPAC名 |

N-(2,5-dichlorophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H23Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-16-13-14(18)11-12-15(16)19/h2,11-13H,1,3-10H2,(H,20,21) |

InChIキー |

UXUKXPKAYYKWRQ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

正規SMILES |

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

N-(3-chlorophenyl)-10-undecenamide

This analog, documented in (CAS 29246-35-3), shares the undecenamide backbone but differs in the substitution position of the chlorine atom on the phenyl ring (3-chloro vs. 2,5-dichloro). Key comparisons include:

| Property | N-(2,5-dichlorophenyl)undec-10-enamide | N-(3-chlorophenyl)-10-undecenamide |

|---|---|---|

| Molecular Formula | C₁₇H₂₂Cl₂NO | C₁₇H₂₄ClNO |

| Molecular Weight | 324.27 g/mol | 293.83 g/mol |

| Chlorine Substitution | 2,5-dichloro | 3-chloro |

| Potential Applications | Not explicitly stated (inferred from analogs) | Unknown (limited data) |

Structural Implications :

Benzothiazole-Based Amides from Patent Literature

lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea . While these differ in core structure (benzothiazole vs. undecenamide), they share functional groups (amides, chlorinated aryl rings) relevant to pharmacological activity:

| Feature | N-(2,5-dichlorophenyl)undec-10-enamide | Benzothiazole-Based Analogs |

|---|---|---|

| Core Structure | Undecenamide | Benzothiazole |

| Chlorinated Aryl Group | 2,5-dichlorophenyl | 3,4-dichlorophenyl or 3-chlorophenyl |

| Additional Groups | Terminal alkene | Trifluoromethyl, urea linkages |

Functional Differences :

- Benzothiazole cores are often associated with kinase inhibition or antimicrobial activity, suggesting that the undecenamide compound might target different biological pathways.

- The trifluoromethyl group in the patent compounds enhances metabolic stability and electronegativity, a feature absent in the undecenamide derivatives .

General Trends in Chlorinated Aryl Amides

Key findings from structural analogs include:

- Substitution Position : Meta (3-) or para (4-) chloro groups on phenyl rings are common in bioactive compounds, but ortho (2-) substitutions (as in 2,5-dichloro) may introduce steric effects that hinder binding to certain enzymes .

- Chain Length : Longer aliphatic chains (e.g., undecenamide) may improve lipid bilayer penetration but increase susceptibility to oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。